ETHYL 6-ETHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-ETHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and is further functionalized with various substituents, including an ethyl ester, a quinoline derivative, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-ETHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The quinoline derivative is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification of the final product would typically involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-ETHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and benzothiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 6-ETHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech fields.
Mechanism of Action
The mechanism of action of ETHYL 6-ETHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-ETHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Ethyl 6-ethyl-2-({[(2-phenylquinolin-4-yl)carbonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 6-ethyl-2-({[(2-phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C30H29N3O3S2 |
---|---|
Molecular Weight |
543.7g/mol |
IUPAC Name |
ethyl 6-ethyl-2-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H29N3O3S2/c1-3-18-14-15-21-25(16-18)38-28(26(21)29(35)36-4-2)33-30(37)32-27(34)22-17-24(19-10-6-5-7-11-19)31-23-13-9-8-12-20(22)23/h5-13,17-18H,3-4,14-16H2,1-2H3,(H2,32,33,34,37) |
InChI Key |
KSVAHUGAMPLLNE-UHFFFAOYSA-N |
SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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